1-(2-phenoxybenzyl)-1H-imidazole
Description
1-(2-Phenoxybenzyl)-1H-imidazole is an imidazole derivative featuring a phenoxybenzyl group at the N-1 position of the imidazole ring. This compound is of interest in medicinal chemistry due to the versatility of the imidazole scaffold, which is prevalent in drugs targeting enzymes, receptors, and microbial pathogens.
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-[(2-phenoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C16H14N2O/c1-2-7-15(8-3-1)19-16-9-5-4-6-14(16)12-18-11-10-17-13-18/h1-11,13H,12H2 |
InChI Key |
DFVDKHRBBOONAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CN3C=CN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Antimycobacterial Activity
- Phenoxyalkylbenzimidazoles (): Derivatives with phenoxyalkyl chains exhibit activity against Mycobacterium tuberculosis. The phenoxy group’s lipophilicity may enhance membrane penetration [1].
- Comparison: The 2-phenoxybenzyl group in the target compound could similarly improve antimycobacterial efficacy, though activity depends on alkyl chain length and substitution patterns.
Antiepileptic Activity
- 1-(Naphthylalkyl)-1H-imidazoles (): CoMSIA models highlight that bulky naphthyl groups and electron-rich regions correlate with potent MES test activity (ED50 values: 10–50 mg/kg) [2].
Anticancer Activity
- 1-(3',4',5'-Trimethoxyphenyl)-1H-imidazole (): The trimethoxyphenyl group enhances tubulin polymerization inhibition (IC50: ~1 µM) [3].
- Comparison: The phenoxybenzyl group lacks methoxy substituents, likely reducing tubulin binding but offering alternative mechanisms (e.g., kinase inhibition).
Antifungal Activity
- Clotrimazole (): The diphenylmethyl group confers potent antifungal activity (CYP51 inhibition). Log P = 5.6 facilitates membrane penetration [15].
- Comparison: The target compound’s phenoxybenzyl group (log P ~4–5, estimated) may offer moderate lipophilicity, balancing efficacy and toxicity.
Physicochemical Properties
| Compound Name | log P | Molecular Weight (g/mol) | Water Solubility | Key Functional Groups | |
|---|---|---|---|---|---|
| 1-(2-Phenoxybenzyl)-1H-imidazole | ~4.5* | 280.3 | Low | Phenoxy, benzyl | |
| Clotrimazole | 5.6 | 344.8 | Insoluble | Chlorophenyl, diphenylmethyl | [15] |
| TIO (Chitosan nanoform derivative) | 4.4 | 409.3 | Poor | Thienyl, dichlorophenyl | [10] |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | 3.8 | 241.2 | Moderate | Fluorophenyl, benzimidazole | [4] |
Notes:
- *Estimated log P for 1-(2-phenoxybenzyl)-1H-imidazole using fragment-based methods.
- Bulky substituents (e.g., diphenylmethyl in clotrimazole) increase log P but reduce solubility [15].
Drug Delivery and Formulation
- Chitosan Nanoforms (): Imidazole derivatives like TIO and ECO are encapsulated in chitosan nanocapsules to improve bioavailability of hydrophobic drugs (log P >4) [10].
- Relevance to Target Compound: The moderate lipophilicity of 1-(2-phenoxybenzyl)-1H-imidazole makes it a candidate for similar nanoformulations to enhance therapeutic delivery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
